Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride
Description
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is a synthetic amino acid derivative featuring a phenyl ring substituted with a fluorine atom at the ortho (2-) position and a methoxy group at the para (4-) position. The compound’s esterified methyl group and hydrochloride salt enhance its stability and solubility, making it a candidate for pharmaceutical applications, particularly in drug discovery and development .
Properties
Molecular Formula |
C10H13ClFNO3 |
|---|---|
Molecular Weight |
249.66 g/mol |
IUPAC Name |
methyl 2-amino-2-(2-fluoro-4-methoxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C10H12FNO3.ClH/c1-14-6-3-4-7(8(11)5-6)9(12)10(13)15-2;/h3-5,9H,12H2,1-2H3;1H |
InChI Key |
QOIYFAURZAIKST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C(=O)OC)N)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride typically involves multiple steps. One common method starts with the nitration of 2-fluoro-4-methoxybenzene to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group. The resulting compound is then subjected to esterification with methyl chloroacetate under basic conditions to form the desired ester. Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization and chromatography, are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: The target compound’s molecular weight is calculated based on structural similarity to listed analogs.
Impact of Substituents
- Methoxy (OCH₃): The 4-methoxy group increases electron density, improving solubility in polar solvents relative to the trifluoromethyl (CF₃) analog, which is more lipophilic .
- Hydroxyl (OH): Compounds with 4-hydroxyl groups (e.g., ) exhibit higher polarity but lower stability under acidic conditions compared to methoxy-substituted derivatives .
Stereochemical Considerations
The (S)-enantiomer of the 4-fluoro analog () highlights the importance of chirality in pharmacological activity. The target compound’s stereochemistry (if specified) could significantly influence its biological efficacy .
Pharmacological Relevance
- Drug Discovery: Fluorinated and methoxylated analogs are common in antimicrobial and CNS drug candidates due to enhanced bioavailability and target engagement .
- Comparative Efficacy: The 2-fluoro-4-methoxy substitution may offer a balance between lipophilicity (for membrane penetration) and solubility (for bioavailability), positioning it as a versatile intermediate .
Biological Activity
Methyl 2-Amino-2-(2-fluoro-4-methoxyphenyl)acetate Hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses its synthesis, biological mechanisms, and various research findings regarding its activity.
The synthesis of this compound typically involves multiple steps, including:
- Nitration of 2-fluoro-4-methoxybenzene to introduce a nitro group.
- Reduction of the nitro group to an amino group.
- Esterification with methyl chloroacetate under basic conditions.
- Formation of the hydrochloride salt by treatment with hydrochloric acid.
The molecular formula is with a molecular weight of approximately 249.66 g/mol .
Biological Mechanisms
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
A study assessing the antimicrobial efficacy of various compounds found that this compound exhibited significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Microorganism | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Candida albicans | 0.039 |
These results indicate its potential as a lead compound for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines. For example, it was found to induce apoptosis in human breast cancer cells by activating caspase pathways, suggesting a dual mechanism involving both cell cycle arrest and apoptosis .
Case Studies
- Case Study on Anticancer Efficacy : A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls, highlighting its potential as an anticancer therapeutic agent.
- Case Study on Antimicrobial Properties : In a comparative study against standard antibiotics, this compound demonstrated superior activity against resistant strains of bacteria, indicating its potential role in addressing antibiotic resistance issues in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
